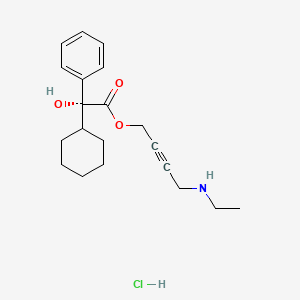

(R)-N-Desethyl Oxybutynin Hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

4-(ethylamino)but-2-ynyl (2R)-2-cyclohexyl-2-hydroxy-2-phenylacetate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H27NO3.ClH/c1-2-21-15-9-10-16-24-19(22)20(23,17-11-5-3-6-12-17)18-13-7-4-8-14-18;/h3,5-6,11-12,18,21,23H,2,4,7-8,13-16H2,1H3;1H/t20-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSWCYTSHCYXHGW-BDQAORGHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNCC#CCOC(=O)C(C1CCCCC1)(C2=CC=CC=C2)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCNCC#CCOC(=O)[C@@](C1CCCCC1)(C2=CC=CC=C2)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

181647-12-1 | |

| Record name | Benzeneacetic acid, α-cyclohexyl-α-hydroxy-, 4-(ethylamino)-2-butyn-1-yl ester, hydrochloride (1:1), (αR)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=181647-12-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Foundational & Exploratory

An In-Depth Technical Guide to (R)-N-Desethyl Oxybutynin Hydrochloride

This guide provides a comprehensive technical overview of (R)-N-Desethyl Oxybutynin Hydrochloride (CAS Number: 181647-12-1), a molecule of significant interest in pharmaceutical research and development. It is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its synthesis, characterization, and pharmacological properties.

Introduction and Significance

(R)-N-Desethyl Oxybutynin is the pharmacologically active R-enantiomer of N-desethyloxybutynin, the primary active metabolite of oxybutynin.[1] Oxybutynin is a widely prescribed anticholinergic agent for the treatment of overactive bladder.[2] The parent drug, a racemate, is metabolized in the liver by the cytochrome P450 enzyme system (primarily CYP3A4) to N-desethyloxybutynin.[3] This metabolite is not only active but is believed to be a major contributor to the anticholinergic side effects associated with oxybutynin therapy, such as dry mouth.[4] Understanding the properties of the individual enantiomers of this metabolite is crucial for the development of next-generation therapies with improved efficacy and tolerability. The (R)-enantiomer, in particular, is noted for its potent antimuscarinic activity.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental for its development as a therapeutic agent. The key properties of this compound are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 181647-12-1 | [5] |

| Molecular Formula | C₂₀H₂₈ClNO₃ | [6] |

| Molecular Weight | 365.89 g/mol | [5][6] |

| Appearance | White to Off-White Solid | |

| Solubility | Soluble in Methanol | [6][7] |

| Storage Temperature | -20°C | [5] |

| IUPAC Name | 4-(ethylamino)but-2-yn-1-yl (2R)-2-cyclohexyl-2-hydroxy-2-phenylacetate;hydrochloride | [5] |

Synthesis and Purification

The enantioselective synthesis of this compound is a critical process for obtaining the pure, active stereoisomer. The synthesis can be conceptually broken down into two key stages: the preparation of the chiral acid intermediate, (R)-cyclohexylphenylglycolic acid, and its subsequent esterification with an appropriately protected amino alcohol, followed by deprotection and salt formation.

Synthetic Workflow

The overall synthetic strategy involves a multi-step process designed to ensure high enantiomeric purity of the final product.

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol (Illustrative)

This protocol is an illustrative example based on established chemical principles for esterification and chiral synthesis.[4][8][9] Researchers should adapt and optimize these steps based on their specific laboratory conditions and available starting materials.

Part 1: Synthesis of (R)-Cyclohexylphenylglycolic Acid

The enantiomerically pure (R)-cyclohexylphenylglycolic acid can be obtained through the resolution of the racemic mixture.[8] This is a critical step to ensure the stereochemical purity of the final product.

Part 2: Esterification and Salt Formation

-

Activation of (R)-Cyclohexylphenylglycolic Acid: In a reaction vessel under an inert atmosphere (e.g., nitrogen), dissolve (R)-cyclohexylphenylglycolic acid in a suitable anhydrous solvent (e.g., tetrahydrofuran). Cool the solution to 0-5 °C. Add a tertiary amine base (e.g., triethylamine) followed by the dropwise addition of an activating agent such as isobutyl chloroformate to form the mixed anhydride.[4]

-

Esterification: To the solution containing the mixed anhydride, add a solution of N-protected 4-(ethylamino)but-2-yn-1-ol in the same solvent. The protecting group on the nitrogen is crucial to prevent side reactions and can be a group like a benzyl or a p-methoxybenzyl group.[4] Allow the reaction to proceed at a controlled temperature until completion, which can be monitored by techniques like Thin Layer Chromatography (TLC).

-

Work-up and Deprotection: After the reaction is complete, quench the reaction with water and extract the product into an organic solvent. The protecting group can then be removed using standard deprotection methods (e.g., hydrogenolysis for a benzyl group).

-

Purification and Salt Formation: The resulting (R)-N-Desethyl Oxybutynin free base is purified using column chromatography. The purified free base is then dissolved in a suitable solvent (e.g., ethyl acetate) and treated with a solution of hydrochloric acid in an appropriate solvent (e.g., isopropanol) to precipitate the hydrochloride salt.[4]

-

Final Purification: The crude hydrochloride salt is collected by filtration and can be further purified by recrystallization from a suitable solvent system to yield the final product with high purity.

Analytical Characterization

The identity and purity of this compound must be confirmed using a combination of analytical techniques.

Chiral High-Performance Liquid Chromatography (HPLC)

A validated chiral HPLC method is essential to determine the enantiomeric purity of the final product. A published method for the chiral separation of N-desethyl oxybutynin enantiomers provides a strong foundation for this analysis.[10]

Illustrative Chiral HPLC Method:

-

Column: A polysaccharide-based chiral stationary phase, such as Phenomenex Lux Amylose-2 (150mm × 4.6mm, 3µm), is effective for this separation.[10]

-

Mobile Phase: A mixture of a non-polar solvent like hexane and an alcohol such as isopropanol, often with a small amount of an amine modifier like diethylamine (e.g., Hexane/Isopropanol with 0.1 % Diethylamine, 80:20 v/v), can be used for normal-phase separations.[11] Alternatively, a reverse-phase method might employ a mobile phase consisting of acetonitrile and an aqueous buffer (e.g., 10mM ammonium bicarbonate).[10]

-

Flow Rate: A typical flow rate is around 0.6-1.0 mL/min.[10][11]

-

Detection: UV detection at a suitable wavelength (e.g., 220 nm) or mass spectrometry (MS) for higher sensitivity and specificity.

Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a triplet and a quartet), the methylene protons adjacent to the nitrogen and the ester oxygen, the protons of the cyclohexyl and phenyl rings, and the hydroxyl proton.

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for all the carbon atoms in the molecule, including the carbonyl carbon of the ester, the carbons of the alkyne, and the carbons of the aromatic and aliphatic rings.

-

-

Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry in the positive ion mode would be expected to show a prominent peak for the molecular ion [M+H]⁺ of the free base at m/z 330.2. Tandem mass spectrometry (MS/MS) can be used for structural confirmation and quantification, with characteristic fragment ions.[12]

Pharmacological Profile

This compound exerts its pharmacological effects primarily through its action as a competitive antagonist at muscarinic acetylcholine receptors.

Mechanism of Action

The primary mechanism of action is the blockade of muscarinic receptors, which are involved in the contraction of the bladder's detrusor muscle. By inhibiting the binding of acetylcholine to these receptors, (R)-N-Desethyl Oxybutynin leads to smooth muscle relaxation, thereby increasing bladder capacity and reducing the frequency and urgency of urination.

Caption: Mechanism of action of (R)-N-Desethyl Oxybutynin on bladder muscle.

Muscarinic Receptor Binding Affinity

(R)-N-Desethyl Oxybutynin exhibits a high affinity for muscarinic receptors. Studies have shown that the R-enantiomers of both oxybutynin and its desethyl metabolite are generally more potent than their corresponding S-enantiomers.[13] The metabolite, N-desethyloxybutynin, has been shown to be more potent than the parent compound, oxybutynin, in binding to human cloned muscarinic receptors.[13]

| Receptor Subtype | (R)-Oxybutynin Ki (nM) | (R)-N-Desethyl Oxybutynin Ki (nM) |

| M₁ | 5 | ~2.5 (estimated based on higher potency) |

| M₂ | 14.5 | ~7 (estimated based on higher potency) |

| M₃ | 3.7 | ~1.8 (estimated based on higher potency) |

| M₄ | 5.3 | ~2.6 (estimated based on higher potency) |

| M₅ | 40 | ~20 (estimated based on higher potency) |

| Data for (R)-Oxybutynin from Cayman Chemical product information.[14] The Ki values for (R)-N-Desethyl Oxybutynin are estimated based on the finding that the metabolite is more potent than the parent compound.[13] |

In Vitro and In Vivo Pharmacological Assays

5.3.1. Radioligand Binding Assay Protocol

This assay is used to determine the binding affinity of the compound for different muscarinic receptor subtypes.[15][16]

-

Membrane Preparation: Prepare cell membranes from cell lines expressing individual human muscarinic receptor subtypes (M₁-M₅) or from tissues rich in these receptors (e.g., human bladder detrusor).

-

Incubation: Incubate the membranes with a constant concentration of a radiolabeled muscarinic antagonist (e.g., [³H]-N-methylscopolamine) and varying concentrations of the test compound (this compound).

-

Separation: Separate the bound and free radioligand by rapid filtration through glass fiber filters.

-

Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.

-

Data Analysis: Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.

5.3.2. Isolated Bladder Tissue Contraction Assay Protocol

This assay assesses the functional antagonist activity of the compound on smooth muscle contraction.[17][18]

-

Tissue Preparation: Isolate the urinary bladder from a suitable animal model (e.g., guinea pig) and cut it into strips.

-

Organ Bath Setup: Mount the bladder strips in an organ bath containing a physiological salt solution, maintained at 37°C and aerated with a gas mixture (e.g., 95% O₂, 5% CO₂).

-

Contraction Induction: Induce sustained contractions of the bladder strips using a muscarinic agonist (e.g., carbachol).

-

Antagonist Addition: Once a stable contraction is achieved, add increasing concentrations of this compound to the organ bath.

-

Data Recording and Analysis: Record the changes in muscle tension. Plot a concentration-response curve to determine the potency of the antagonist in relaxing the pre-contracted bladder strips.

Safety and Handling

This compound should be handled with care in a laboratory setting. Personal protective equipment, including gloves, lab coat, and eye protection, should be worn. Avoid inhalation of dust and contact with skin and eyes. For detailed safety information, refer to the Safety Data Sheet (SDS) for the racemic mixture, as specific data for the R-enantiomer may be limited.

Conclusion

This compound is a key molecule in the study of anticholinergic therapies for overactive bladder. Its potent and selective action on muscarinic receptors makes it a valuable tool for researchers. This guide has provided a comprehensive overview of its synthesis, characterization, and pharmacology, offering a solid foundation for further investigation and development in this field. The detailed protocols and structured data presented herein are intended to facilitate the work of scientists and researchers in advancing our understanding and application of this important compound.

References

-

The Preparation and Human Muscarinic Receptor Profiling of Oxybutynin and N-Desethyloxybutynin Enantiomers. (2006). ResearchGate. Retrieved from [Link]

- EP1424321B1 - Synthesis of optically active cyclohexylphenylglycolate esters. (n.d.). Google Patents.

-

Repositioning Oxybutynin Hydrochloride: State of the Art in Synthesis, Mode of Action, Metabolism, and Formulations. (2021). MDPI. Retrieved from [Link]

-

Oxybutynin Chloride Tablets 5 mg, USP. (2022). Apotex Inc. Retrieved from [Link]

-

Oxybutynin-impurities. (n.d.). Pharmaffiliates. Retrieved from [Link]

-

Inhibitory effect of anticholinergics on the contraction of isolated caprine urinary bladder detrusor muscle. (2007). PubMed. Retrieved from [Link]

- Synthesis of optically active cyclohexylphenylglycolic acid and its esters. (n.d.). Google Patents.

-

Parallel achiral-chiral determination of oxybutynin, N-desethyl oxybutynin and their enantiomers in human plasma by LC-MS/MS to support a bioequivalence trial. (2014). PubMed. Retrieved from [Link]

-

In vitro muscarinic receptor radioligand-binding assays. (2010). PubMed. Retrieved from [Link]

-

Simultaneous analysis of oxybutynin and its active metabolite N-desethyl oxybutynin in human plasma by stable isotope dilution LC-MS/MS to support a bioequivalence study. (2013). PubMed. Retrieved from [Link]

-

Chiral Separation of Oxybutynin with a Lux® i-Amylose-3 Chiral Stationary Phase by HPLC under General Normal. (n.d.). Phenomenex. Retrieved from [Link]

-

Fischer Esterification-Typical Procedures. (2024). OperaChem. Retrieved from [Link]

-

(PDF) In Vitro Muscarinic Receptor Radioligand-Binding Assays. (2010). ResearchGate. Retrieved from [Link]

-

The preparation and human muscarinic receptor profiling of oxybutynin and N-desethyloxybutynin enantiomers. (2006). PubMed. Retrieved from [Link]

-

Contraction of isolated guinea-pig ileum by urotensin II via activation of ganglionic cholinergic neurons and acetylcholine release. (2004). PubMed. Retrieved from [Link]

-

synthesize, characterization and evaluation of esterification reaction of p-hydroxy benzoic acid, p. (2024). Indo American Journal of Pharmaceutical Research. Retrieved from [Link]

-

Novel synthesis of 3-(Phenyl) (ethylamino) methyl)-4-hydroxy-2H-chromen-2-one derivatives using biogenic ZnO nanoparticles and their applications. (2022). ResearchGate. Retrieved from [Link]

-

The preparation and human muscarinic receptor profiling of oxybutynin and N-desethyloxybutynin enantiomers. (2006). PubMed. Retrieved from [Link]

-

Autonomous activity in the isolated guinea pig bladder. (2003). PubMed. Retrieved from [Link]

-

(PDF) An Updated Structure of Oxybutynin Hydrochloride. (2024). ResearchGate. Retrieved from [Link]

-

Oxybutynin. (n.d.). PubChem. Retrieved from [Link]

-

9.2.7. Synthesis of 4-(Thiophen-2-yl)pyrrolidin-2-one via Horner–Wadsworth–Emmons Reaction and Reductive Cyclisation. (n.d.). ResearchGate. Retrieved from [Link]

-

Oxybutynin: Package Insert / Prescribing Information. (n.d.). Drugs.com. Retrieved from [Link]

-

(PDF) Kinetics Study of Esterification Reaction of 2-Methyl-4-Chlorophenoxyacetic Acid (MCPA Acid). (n.d.). ResearchGate. Retrieved from [Link]

-

Modulation of autonomous contractile activity in the isolated whole bladder of the guinea pig. (2004). PubMed. Retrieved from [Link]

-

Chiral HPLC Separations. (n.d.). Phenomenex. Retrieved from [Link]

-

-

(n.d.). The Royal Society of Chemistry. Retrieved from [Link]

-

-

COMPARISON OF RECEPTOR BINDING CHARACTERISTICS OF COMMONLY USED MUSCARINIC ANTAGONISTS IN HUMAN BLADDER DETRUSOR AND MUCOSA. (n.d.). Retrieved from [Link]

-

Contraction of isolated guinea-pig ileum by urotensin II via activation of ganglionic cholinergic neurons and acetylcholine release. (2004). PubMed. Retrieved from [Link]

-

-

(n.d.). International Braz J Urol. Retrieved from [Link]

-

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. Esterification of 7-theophyllineacetic acid with diethylene glycol monomethyl ether - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. EP1424321B1 - Synthesis of optically active cyclohexylphenylglycolate esters - Google Patents [patents.google.com]

- 5. This compound | LGC Standards [lgcstandards.com]

- 6. pharmaffiliates.com [pharmaffiliates.com]

- 7. Desethyl Oxybutynin Hydrochloride - Daicel Pharma Standards [daicelpharmastandards.com]

- 8. WO2000023414A2 - Synthesis of optically active cyclohexylphenylglycolic acid and its esters - Google Patents [patents.google.com]

- 9. iajpr.com [iajpr.com]

- 10. Parallel achiral-chiral determination of oxybutynin, N-desethyl oxybutynin and their enantiomers in human plasma by LC-MS/MS to support a bioequivalence trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]

- 12. Simultaneous analysis of oxybutynin and its active metabolite N-desethyl oxybutynin in human plasma by stable isotope dilution LC-MS/MS to support a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. The preparation and human muscarinic receptor profiling of oxybutynin and N-desethyloxybutynin enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. cdn.caymanchem.com [cdn.caymanchem.com]

- 15. In vitro muscarinic receptor radioligand-binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. ics.org [ics.org]

- 17. Autonomous activity in the isolated guinea pig bladder - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Modulation of autonomous contractile activity in the isolated whole bladder of the guinea pig - PubMed [pubmed.ncbi.nlm.nih.gov]

(R)-N-Desethyl Oxybutynin: The Metabolic Driver of Anticholinergic Burden

Executive Summary

In the development of antimuscarinic therapies for Overactive Bladder (OAB), (R)-N-desethyl oxybutynin (R-DEO) represents a critical "metabolic liability." While the parent drug, (R)-oxybutynin, is the therapeutic moiety targeting detrusor muscle M3 receptors, its primary metabolite, R-DEO, is generated extensively via first-pass hepatic metabolism.

R-DEO retains significant antimuscarinic activity but exhibits a disproportionately high accumulation in plasma following oral immediate-release (IR) administration. This metabolite is the primary driver of xerostomia (dry mouth) due to its high concentration and affinity for parotid gland muscarinic receptors.[1] This guide analyzes the stereoselective pharmacokinetics of R-DEO, its receptor binding profile, and the analytical methodologies required to quantify it in biological matrices.

Molecular Pharmacology: The Chirality Factor

Oxybutynin is a racemate comprising (R)- and (S)-enantiomers.[2][3][4][5][6] The therapeutic efficacy resides almost exclusively in the (R)-enantiomer , which binds to muscarinic acetylcholine receptors (mAChRs).

Receptor Binding Profile

Both the parent drug and the DEO metabolite show high affinity for M1 and M3 receptor subtypes. However, the clinical toxicity profile is driven by the pharmacokinetic amplification of the metabolite.

-

Target (Bladder): M3 receptors mediate detrusor contraction.[1] Blockade reduces urgency.

-

Off-Target (Parotid Gland): M1 and M3 receptors mediate salivary secretion. Blockade causes xerostomia.

Key Pharmacodynamic Insight:

While R-OXY and R-DEO have comparable intrinsic affinities (

Visualization: Mechanism of Action vs. Toxicity

The following diagram illustrates the differential impact of the parent drug versus the metabolite on therapeutic and adverse outcomes.

Figure 1: The metabolic pathway illustrating the disproportionate contribution of R-DEO to parotid gland receptor occupancy.

Pharmacokinetics: The First-Pass Effect

The route of administration dictates the ratio of Parent to Metabolite (

Stereoselective Metabolism

The cytochrome P450 isozyme CYP3A4 is responsible for the N-desethylation of oxybutynin.[4][5][7] This process is stereoselective:

-

Plasma Accumulation: Following oral dosing, the AUC of (R)-DEO is significantly higher than (S)-DEO.[6]

-

Ratio Shift:

Quantitative Comparison

The table below summarizes the pharmacokinetic differences impacting the therapeutic index.

| Parameter | Oral Immediate Release (IR) | Oral Extended Release (ER) | Transdermal Patch/Gel |

| Primary Enzyme | CYP3A4 (Gut & Liver) | CYP3A4 (Liver primarily) | CYP3A4 (Minimal Skin) |

| First-Pass Effect | Extensive | Reduced (Distal absorption) | Bypassed |

| DEO : OXY Ratio | ~10 : 1 | ~4 : 1 | ~1 : 1 |

| (R)-DEO Status | Dominant species in plasma | Moderate | Low |

| Dry Mouth Rate | High (>70%) | Moderate (~40%) | Low (<10%) |

Analytical Methodologies: Quantifying R-DEO

Accurate quantification of R-DEO is essential for bioequivalence studies and pharmacokinetic profiling. Because the enantiomers have different activities, chiral separation is mandatory.

LC-MS/MS Protocol

Objective: Simultaneous quantification of (R)-Oxybutynin, (S)-Oxybutynin, (R)-DEO, and (S)-DEO in human plasma.

Step 1: Sample Preparation (Liquid-Liquid Extraction)

-

Matrix: 300 µL Human Plasma.

-

Internal Standard: Deuterated analogs (

-Oxybutynin, -

Extraction Solvent: Methyl tert-butyl ether (MTBE) : Ethyl Acetate (50:50 v/v).

-

Rationale: This mixture maximizes recovery of the polar DEO metabolite while maintaining selectivity for the lipophilic parent.

-

-

Procedure: Vortex (5 min)

Centrifuge (4000 rpm, 10 min)

Step 2: Chromatographic Separation

-

Column: Phenomenex Lux Amylose-2 (Chiral stationary phase).[2][3]

-

Dimensions: 150 mm × 4.6 mm, 3 µm.

-

-

Mobile Phase:

-

Solvent A: 10mM Ammonium Bicarbonate (pH 8.0).

-

Solvent B: Acetonitrile : Isopropyl Alcohol (90:10).

-

Mode: Isocratic elution (allows stable baseline for enantiomer separation).

-

-

Flow Rate: 0.8 mL/min.

Step 3: Mass Spectrometry (MS/MS)

-

Ionization: ESI Positive Mode.

-

MRM Transitions:

-

Oxybutynin:

-

N-Desethyl Oxybutynin:

-

Note: The fragment ions must be carefully selected to avoid interference from glucuronide metabolites.

-

Experimental Workflow Diagram

Figure 2: Step-by-step analytical workflow for the chiral separation of Oxybutynin metabolites.

Toxicology & Clinical Implications

The toxicity of R-DEO is not merely a nuisance; it is a barrier to effective dosing.

-

Xerostomia (Dry Mouth): The correlation between plasma R-DEO levels and the severity of dry mouth is linear. Patients on Oral IR formulations often discontinue therapy not due to lack of efficacy, but due to the intolerability of mucosal drying caused by the metabolite.

-

CNS Effects: While OXY is lipophilic and crosses the Blood-Brain Barrier (BBB), DEO is more polar. However, due to the sheer magnitude of DEO concentrations (up to 100 ng/mL vs 10 ng/mL for OXY), DEO may contribute to cognitive impairment, particularly in elderly populations with compromised BBB integrity.

Self-Validating Safety Check:

When designing clinical trials, the Saliva Output Test serves as a direct biomarker for R-DEO exposure. A reduction in saliva weight >50% correlates strongly with peak R-DEO plasma concentrations (

Future Directions

The pharmaceutical industry has responded to the "R-DEO problem" through structural and formulation engineering:

-

Deuterated Analogs: Replacing hydrogen with deuterium at the ethyl group metabolic soft spot to retard CYP3A4 desethylation (Kinetic Isotope Effect).

-

Transdermal/Gel Delivery: The current gold standard for bypassing R-DEO formation.

-

Prodrugs: Designing promoieties that are cleaved only in the bladder tissue, avoiding systemic R-DEO exposure entirely.

References

-

Hughes, K. M., et al. (1992). Measurement of oxybutynin and its N-desethyl metabolite in plasma, and its application to pharmacokinetic studies in young, elderly and frail elderly volunteers. Xenobiotica. Link

-

Zobrist, R. H., et al. (2001).[8] Pharmacokinetics of the R- and S-enantiomers of oxybutynin and N-desethyloxybutynin following oral and transdermal administration of the racemate in healthy volunteers.[5][6] Pharmaceutical Research. Link

-

Waldeck, K., et al. (1997).[8] Comparison of oxybutynin and its active metabolite, N-desethyl-oxybutynin, in the human detrusor and parotid gland.[10][11] The Journal of Urology. Link

-

Mizushima, H., et al. (2007). Stereoselective pharmacokinetics of oxybutynin and N-desethyloxybutynin in vitro and in vivo.[6][7][12] Xenobiotica. Link

-

Sathyan, G., et al. (2001).[8] Pharmacokinetics, metabolism, and saliva output during transdermal and extended-release oral oxybutynin administration in healthy subjects. BJU International. Link

Sources

- 1. mdpi.com [mdpi.com]

- 2. Parallel achiral-chiral determination of oxybutynin, N-desethyl oxybutynin and their enantiomers in human plasma by LC-MS/MS to support a bioequivalence trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Stereoselective pharmacokinetics of oxybutynin and N-desethyloxybutynin in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. tandfonline.com [tandfonline.com]

- 8. Oxybutynin: an overview of the available formulations - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Insights into the Management of Overactive Bladder with Transdermal Oxybutynin: A Practical Review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Comparison of oxybutynin and its active metabolite, N-desethyl-oxybutynin, in the human detrusor and parotid gland - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. In vivo demonstration of muscarinic receptor binding activity of N-desethyl-oxybutynin, active metabolite of oxybutynin - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Solubility Profile of (R)-N-Desethyl Oxybutynin Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

(R)-N-Desethyl Oxybutynin hydrochloride, the active metabolite of the anticholinergic agent oxybutynin, plays a significant role in both the therapeutic efficacy and the side-effect profile of the parent drug. A thorough understanding of its physicochemical properties, particularly its solubility, is paramount for the development of robust analytical methods, novel drug delivery systems, and for ensuring consistent product performance. This technical guide provides a comprehensive overview of the solubility characteristics of this compound, including its fundamental physicochemical properties, established methodologies for solubility determination, and an analysis of factors influencing its solubility. While specific quantitative solubility data for this enantiomer is not widely published, this guide synthesizes available information on the racemic mixture and the parent compound, oxybutynin, to provide a predictive framework and detailed protocols for its experimental determination.

Introduction: The Significance of Solubility in the Pharmaceutical Profile of this compound

(R)-N-Desethyl Oxybutynin is the pharmacologically active metabolite of oxybutynin, a medication primarily used to treat overactive bladder.[1] The antimuscarinic activity of oxybutynin resides predominantly in the (R)-isomer.[1] Consequently, the solubility of this compound is a critical parameter that influences its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation development.

A comprehensive solubility profile is essential for:

-

Preformulation Studies: Guiding the selection of appropriate solvent systems and excipients for various dosage forms.

-

Analytical Method Development: Ensuring complete dissolution of the analyte for accurate quantification in various matrices.

-

Biopharmaceutical Classification System (BCS) Categorization: Determining the permeability and solubility class of the drug, which informs regulatory pathways.[2]

-

In Vitro-In Vivo Correlation (IVIVC): Establishing a predictive relationship between in vitro dissolution and in vivo bioavailability.

Physicochemical Properties of N-Desethyl Oxybutynin Hydrochloride

Understanding the fundamental physicochemical properties of a compound is crucial for interpreting its solubility behavior. While specific data for the (R)-enantiomer is limited, the properties of the racemic mixture provide a valuable baseline.

| Property | Value | Source |

| Chemical Name | 4-(ethylamino)but-2-ynyl (2R)-2-cyclohexyl-2-hydroxy-2-phenylacetate;hydrochloride | [3] |

| Molecular Formula | C₂₀H₂₈ClNO₃ | [4] |

| Molecular Weight | 365.89 g/mol | [4] |

| Appearance | Off-white Solid | [5] |

Chemical Structure:

Caption: Chemical structure of this compound.

Methodologies for Solubility Determination

A variety of methods can be employed to determine the solubility of a pharmaceutical compound. The choice of method depends on the stage of drug development, the amount of substance available, and the required throughput.

Equilibrium Solubility Determination (Shake-Flask Method)

The gold standard for determining thermodynamic solubility is the shake-flask method. This method measures the concentration of a saturated solution of the compound in a specific solvent at equilibrium.

Protocol: Equilibrium Solubility Determination

-

Preparation: Add an excess amount of this compound to a known volume of the desired solvent (e.g., purified water, pH-adjusted buffers, ethanol) in a sealed container. The excess solid is crucial to ensure equilibrium with the saturated solution.

-

Equilibration: Agitate the suspension at a constant temperature (e.g., 25 °C or 37 °C) for a predetermined period (typically 24-72 hours) to allow the system to reach equilibrium. The time required for equilibration should be established through preliminary experiments.

-

Phase Separation: Separate the undissolved solid from the saturated solution. This is typically achieved by centrifugation at high speed followed by filtration through a low-binding filter (e.g., 0.22 µm PVDF).

-

Quantification: Analyze the concentration of the dissolved compound in the clear supernatant/filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Data Analysis: Express the solubility in terms of mass per unit volume (e.g., mg/mL or g/L).

Causality Behind Experimental Choices:

-

Excess Solid: Ensures that the solution is truly saturated, a fundamental requirement for determining thermodynamic solubility.

-

Constant Temperature: Solubility is temperature-dependent; maintaining a constant temperature is critical for reproducibility.

-

Prolonged Agitation: Guarantees that the system has reached a state of equilibrium where the rates of dissolution and precipitation are equal.

-

Filtration: Removes any suspended solid particles that could lead to an overestimation of the solubility.

Caption: Workflow for Equilibrium Solubility Determination.

Kinetic Solubility Determination

Kinetic solubility assays are higher-throughput methods often used in early drug discovery to assess the solubility of a compound from a concentrated stock solution (typically in DMSO). This method measures the concentration at which a compound precipitates from an aqueous solution.

Protocol: Kinetic Solubility Determination

-

Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in an organic solvent, most commonly dimethyl sulfoxide (DMSO).

-

Serial Dilution: Perform serial dilutions of the stock solution in the same organic solvent.

-

Addition to Aqueous Buffer: Add a small aliquot of each dilution to an aqueous buffer (e.g., phosphate-buffered saline, PBS) in a microplate format.

-

Precipitation Detection: Incubate for a short period (e.g., 1-2 hours) and then measure the turbidity or light scattering caused by the precipitation of the compound using a nephelometer or a plate reader.

-

Data Analysis: The kinetic solubility is defined as the concentration at which the first signs of precipitation are observed.

Expertise & Experience Insights: Kinetic solubility values are generally higher than thermodynamic solubility values because the system is not at equilibrium. However, this method is invaluable for early-stage screening to flag compounds with potential solubility issues.

Factors Influencing the Solubility of this compound

pH-Dependent Solubility

As a hydrochloride salt of a tertiary amine, the aqueous solubility of this compound is expected to be highly pH-dependent. The parent drug, oxybutynin, is readily soluble in water and acids but relatively insoluble in alkalis.[6] Its solubility decreases significantly as the pH increases.[7] It is reasonable to extrapolate that this compound will exhibit similar behavior.

-

At low pH (acidic conditions): The amine group will be protonated, forming a more polar and, therefore, more water-soluble species.

-

At high pH (alkaline conditions): The amine group will be deprotonated, leading to the formation of the less soluble free base.

A pH-solubility profile should be experimentally determined by measuring the equilibrium solubility in a series of buffers across a physiologically relevant pH range (e.g., pH 1.2 to 7.4).

Caption: Relationship between pH and the solubility of an amine salt.

Solvent Effects

The solubility of this compound will also vary significantly in different organic solvents. While quantitative data is scarce, qualitative information for the racemic mixture suggests solubility in methanol.[5] A systematic study of its solubility in common pharmaceutical solvents is recommended.

Predicted Solubility Trend (based on general principles):

-

Protic Solvents (e.g., Methanol, Ethanol): Likely to exhibit good solubility due to hydrogen bonding interactions.

-

Aprotic Polar Solvents (e.g., DMSO, DMF): Expected to be a good solvent due to its ability to solvate the charged species.

-

Non-polar Solvents (e.g., Hexane, Toluene): Poor solubility is anticipated due to the polar nature of the hydrochloride salt.

Summary of Available Solubility Data and Recommendations

Currently, there is a lack of publicly available, quantitative solubility data for this compound. The table below summarizes the qualitative information gathered for the racemate and the parent compound.

| Compound | Solvent | Solubility | Source | | :--- | :--- | :--- | | Desethyl Oxybutynin Hydrochloride (racemate) | Methanol | Soluble (qualitative) |[5] | | rac Desethyl Oxybutynin-d5 Hydrochloride | Chloroform | Slightly Soluble (qualitative) | | | | DMSO | Slightly Soluble (qualitative) | | | | Methanol | Slightly Soluble (qualitative) | | | | Water | Slightly Soluble (qualitative) | | | Oxybutynin Hydrochloride | Water | Readily Soluble |[6] | | | Acids | Readily Soluble |[6] | | | Alkalis | Relatively Insoluble |[6] | | | Methanol | Very Soluble |[8] | | | Chloroform | Very Soluble |[8] | | | Ethanol | Freely Soluble |[8] |

Recommendations for Future Work: A comprehensive experimental determination of the solubility of this compound is strongly recommended. This should include:

-

Equilibrium solubility studies in aqueous buffers from pH 1.2 to 7.4 at 25 °C and 37 °C.

-

Equilibrium solubility studies in a range of pharmaceutically relevant organic solvents (e.g., methanol, ethanol, propylene glycol, DMSO).

-

Investigation of the potential for polymorphism, as different crystalline forms can exhibit different solubilities.

Conclusion

While a complete quantitative solubility profile for this compound is not yet publicly documented, this guide provides a robust framework for understanding and experimentally determining this critical parameter. By leveraging the knowledge of the parent compound's behavior and employing standardized methodologies such as the shake-flask method, researchers and drug development professionals can generate the necessary data to support formulation development, analytical method validation, and ultimately, the delivery of safe and effective medicines. The protocols and insights provided herein serve as a self-validating system for the rigorous characterization of this important active metabolite.

References

-

PubChem. This compound. [Link]

-

Drugs.com. Oxybutynin: Package Insert / Prescribing Information. [Link]

-

The Journal of Urology. The Durability of Intravesical Oxybutynin Solutions Over Time. [Link]

-

Geneesmiddeleninformatiebank. Public Assessment Report Scientific discussion Vesolox 1 mg/ml, solution for intravesical use (oxybutynin hydrochloride) NL. [Link]

-

Apotex Inc. Oxybutynin Chloride Tablets 5 mg, USP Product Monograph. [Link]

-

Gamble, R. C., & Sand, P. K. (2008). A comparative review of oxybutynin chloride formulations: pharmacokinetics and therapeutic efficacy in overactive bladder. Reviews in urology, 10(1), 1. [Link]

Sources

- 1. A Comparative Review of Oxybutynin Chloride Formulations: Pharmacokinetics and Therapeutic Efficacy in Overactive Bladder - PMC [pmc.ncbi.nlm.nih.gov]

- 2. geneesmiddeleninformatiebank.nl [geneesmiddeleninformatiebank.nl]

- 3. This compound | LGC Standards [lgcstandards.com]

- 4. This compound | CAS 181647-12-1 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 5. Desethyl Oxybutynin Hydrochloride - Daicel Pharma Standards [daicelpharmastandards.com]

- 6. drugs.com [drugs.com]

- 7. Oxybutynin Syrup: Package Insert / Prescribing Information [drugs.com]

- 8. pdf.hres.ca [pdf.hres.ca]

Methodological & Application

Application Note: A Validated Chiral LC-MS/MS Method for the Sensitive Quantification of (R)-N-Desethyl Oxybutynin in Human Plasma

Abstract

This application note details a robust and highly sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the stereoselective quantification of (R)-N-Desethyl Oxybutynin, the primary pharmacologically active metabolite of Oxybutynin, in human plasma. Given that the antimuscarinic activity of Oxybutynin and its metabolites resides predominantly in the (R)-enantiomer, chiral separation is critical for accurate pharmacokinetic and pharmacodynamic assessments.[1][2] The described method employs a simple and efficient liquid-liquid extraction (LLE) protocol for sample preparation, followed by chiral chromatographic separation on a polysaccharide-based stationary phase. Detection is achieved using a triple quadrupole mass spectrometer in positive ion electrospray ionization (ESI) mode, operating under Multiple Reaction Monitoring (MRM) conditions. This method has been validated in accordance with current regulatory guidelines and is suitable for supporting clinical trials, bioequivalence studies, and therapeutic drug monitoring.[3][4]

Introduction: The Rationale for Chiral Quantification

Oxybutynin is an antimuscarinic agent widely prescribed for the treatment of overactive bladder (OAB).[5][6] It exerts its therapeutic effect by competitively antagonizing muscarinic receptors in the bladder's detrusor muscle, leading to smooth muscle relaxation.[1][7] Following oral administration, Oxybutynin undergoes extensive first-pass metabolism, primarily mediated by the cytochrome P450 3A4 (CYP3A4) enzyme system in the liver and gut wall.[1][8][9] This process yields two principal metabolites: the pharmacologically inactive phenylcyclohexylglycolic acid and the pharmacologically active N-desethyloxybutynin (DEO).[1]

Crucially, Oxybutynin is administered as a racemic mixture of (R)- and (S)-enantiomers. The therapeutic antimuscarinic activity is predominantly associated with the (R)-isomer.[1][2][9] The active metabolite, DEO, is also chiral and contributes significantly to the overall clinical effect and, notably, to anticholinergic side effects such as dry mouth. Pharmacokinetic studies have demonstrated differential plasma concentrations between the enantiomers of both the parent drug and DEO.[10] Therefore, a method that can distinguish and separately quantify (R)-N-Desethyl Oxybutynin is not merely an analytical preference but a scientific necessity for accurately characterizing the agent's pharmacokinetic/pharmacodynamic (PK/PD) relationship.

This document provides a comprehensive protocol for a sensitive, selective, and validated LC-MS/MS assay designed specifically for the quantification of (R)-N-Desethyl Oxybutynin in human plasma.

Method Overview

The analytical workflow is designed for efficiency and robustness, ensuring high-quality data for regulated bioanalysis. The process begins with plasma sample preparation using liquid-liquid extraction to isolate the analyte and remove endogenous interferences, followed by chiral LC separation and detection by tandem mass spectrometry.

Figure 1: Overall experimental workflow for the quantification of (R)-N-Desethyl Oxybutynin.

Materials, Reagents, and Instrumentation

Materials and Reagents

-

Reference Standards: (R)-N-Desethyl Oxybutynin (≥98% purity), (R)-N-Desethyl Oxybutynin-d5 (Internal Standard, IS, isotopic purity ≥99%).

-

Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Isopropanol (LC-MS grade), Methyl tert-butyl ether (MTBE, HPLC grade), Ethyl acetate (HPLC grade).

-

Reagents: Ammonium bicarbonate (≥99%), Sodium hydroxide (NaOH), Formic acid (LC-MS grade), Deionized water (18.2 MΩ·cm).

-

Biological Matrix: Drug-free, pooled human plasma (K2-EDTA as anticoagulant).

Instrumentation

-

LC System: Shimadzu Nexera X2 or equivalent UHPLC system.

-

Mass Spectrometer: SCIEX Triple Quad™ 5500 or equivalent tandem mass spectrometer with a Turbo V™ ion source.

-

Analytical Column: Phenomenex Lux® 3 µm Amylose-2 (150 x 4.6 mm).[10]

-

Data System: Analyst® or equivalent software for data acquisition and processing.

Experimental Protocols

Protocol 1: Preparation of Stock Solutions, Calibration Standards, and Quality Controls

-

Primary Stock Solutions (1 mg/mL): Accurately weigh ~5 mg of (R)-N-Desethyl Oxybutynin and its d5-IS into separate 10 mL volumetric flasks. Dissolve and bring to volume with methanol.

-

Working Standard Solutions: Prepare serial dilutions of the analyte stock solution in 50:50 (v/v) acetonitrile:water to create working solutions for spiking calibration curve (CC) standards.

-

Internal Standard (IS) Working Solution (100 ng/mL): Dilute the IS stock solution using 50:50 (v/v) acetonitrile:water. Rationale: This concentration ensures a consistent and strong signal across all samples without causing detector saturation.

-

Calibration Curve (CC) Standards and Quality Controls (QCs): Spike appropriate volumes of the working standard solutions into blank human plasma to achieve the desired concentrations. A typical calibration range is 0.25-100 ng/mL.[10] Prepare QCs at four levels:

-

LLOQ: Lower Limit of Quantification (e.g., 0.25 ng/mL)

-

LQC: Low Quality Control (3x LLOQ)

-

MQC: Medium Quality Control (mid-range of the curve)

-

HQC: High Quality Control (~80% of the highest standard)

-

Protocol 2: Plasma Sample Extraction

This protocol utilizes Liquid-Liquid Extraction (LLE) for its high recovery and effective removal of matrix components like phospholipids.[11]

Figure 2: Step-by-step liquid-liquid extraction (LLE) workflow.

LC-MS/MS Conditions

Causality: The chosen chiral column, Lux Amylose-2, is a polysaccharide-based chiral stationary phase that provides enantioselective interactions (e.g., hydrogen bonding, dipole-dipole) necessary to resolve the (R) and (S) enantiomers.[10] The isocratic mobile phase composition is optimized to achieve baseline separation with good peak shape in a reasonable runtime.

| Parameter | Condition |

| LC Column | Phenomenex Lux® 3 µm Amylose-2 (150 x 4.6 mm) |

| Mobile Phase | Solvent A: Acetonitrile / 10mM Ammonium Bicarbonate (80:20, v/v)Solvent B: Isopropanol / Methanol (50:50, v/v)Composition: 20% A, 80% B |

| Flow Rate | 0.8 mL/min |

| Elution Mode | Isocratic |

| Column Temperature | 40 °C |

| Injection Volume | 10 µL |

| Autosampler Temperature | 10 °C |

Table 1: Optimized Liquid Chromatography Conditions

Causality: Tandem mass spectrometry provides exceptional selectivity and sensitivity. By monitoring a specific precursor-to-product ion transition (MRM), we can confidently quantify the analyte even at very low concentrations, free from co-eluting matrix interferences. The parameters below are typical starting points and must be optimized for the specific instrument in use.

| Parameter | Setting |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| IonSpray Voltage | 5500 V |

| Source Temperature | 500 °C |

| Curtain Gas (CUR) | 35 psi |

| Collision Gas (CAD) | Medium |

| Ion Source Gas 1 (GS1) | 50 psi |

| Ion Source Gas 2 (GS2) | 50 psi |

| MRM Transitions | (R)-N-Desethyl Oxybutynin: Q1: 330.3 -> Q3: 96.1IS (R-DEO-d5): Q1: 335.3 -> Q3: 96.1 |

| Dwell Time | 150 ms |

Table 2: Mass Spectrometry Parameters

Bioanalytical Method Validation

To ensure the reliability and integrity of the data, the method must be validated according to the principles outlined in the FDA's "Bioanalytical Method Validation Guidance for Industry" and the ICH M10 guideline.[3][4] The validation assesses the method's performance across several key parameters.

| Validation Parameter | Purpose | Typical Acceptance Criteria |

| Selectivity | To ensure no significant interference from endogenous plasma components at the analyte and IS retention times. | Response in blank samples should be < 20% of the LLOQ response for the analyte and < 5% for the IS. |

| Calibration Curve | To define the relationship between instrument response and analyte concentration over the intended range. | At least 6 non-zero standards. Correlation coefficient (r²) ≥ 0.99. Back-calculated concentrations of standards must be within ±15% of nominal value (±20% at LLOQ). |

| Accuracy & Precision | To determine the closeness of measured values to the nominal value (accuracy) and the variability of measurements (precision). | Three validation runs with QCs at 4 levels (n=5). Mean accuracy within ±15% of nominal (±20% at LLOQ). Precision (%CV) should not exceed 15% (20% at LLOQ). |

| Matrix Effect | To assess the impact of plasma constituents on analyte ionization (suppression or enhancement). | IS-normalized matrix factor should have a %CV ≤ 15% across different lots of plasma. |

| Extraction Recovery | To measure the efficiency of the extraction process. | Recovery should be consistent, precise, and reproducible. A %CV ≤ 15% is generally expected across QC levels. |

| Stability | To ensure the analyte is stable under various handling and storage conditions. | Mean concentration of stability samples must be within ±15% of nominal concentration. Assessed for freeze-thaw cycles, bench-top storage, long-term freezer storage, and post-preparative (autosampler) stability. |

Table 3: Summary of Bioanalytical Method Validation Parameters and Acceptance Criteria

Conclusion

The LC-MS/MS method presented provides a highly selective, sensitive, and robust protocol for the chiral quantification of (R)-N-Desethyl Oxybutynin in human plasma. The detailed procedures for sample preparation, chromatographic separation, and mass spectrometric detection, when coupled with a comprehensive validation strategy, yield a reliable bioanalytical tool. This method is fit-for-purpose for pharmacokinetic, bioequivalence, and other clinical studies where the stereospecific disposition of Oxybutynin's active metabolite is of critical interest.

References

-

Oxybutynin: Package Insert / Prescribing Information. Drugs.com. [Link]

-

Douchamps, J., et al. (1988). The pharmacokinetics of oxybutynin in man. European Journal of Clinical Pharmacology, 35(5), 515-520. [Link]

-

Bioanalytical Method Validation Guidance for Industry May 2018. U.S. Food and Drug Administration (FDA). [Link]

-

FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. (2025). [Link]

-

Pharmacology of Oxybutynin; Mechanism of action, Pharmacokinetics, Uses, Effects. (2025). [Link]

-

USFDA guidelines for bioanalytical method validation. SlideShare. [Link]

-

Guidance for Industry: Bioanalytical Method Validation. U.S. Food and Drug Administration (FDA), 2001. [Link]

-

Oxybutynin - StatPearls. NCBI Bookshelf. (2023). [Link]

-

Penumatsa, K. R., et al. (2014). Parallel achiral-chiral determination of oxybutynin, N-desethyl oxybutynin and their enantiomers in human plasma by LC-MS/MS to support a bioequivalence trial. Journal of Chromatography B, 944, 12-21. [Link]

-

Kennelly, A. M., & Rovner, E. S. (2007). A Comparative Review of Oxybutynin Chloride Formulations: Pharmacokinetics and Therapeutic Efficacy in Overactive Bladder. Reviews in Urology, 9(3), 118–126. [Link]

-

Tian, Y., et al. (2019). Simultaneous Quantification of Oxybutynin and Its Active Metabolite N-desethyl Oxybutynin in Rat Plasma by Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry... Biomedical Chromatography, 33(4), e4456. [Link]

-

M10 Bioanalytical Method Validation and Study Sample Analysis November 2022. U.S. Food and Drug Administration (FDA). [Link]

-

Cirrincione, G., et al. (2022). Repositioning Oxybutynin Hydrochloride: State of the Art in Synthesis, Mode of Action, Metabolism, and Formulations. Molecules, 27(1), 2. [Link]

-

Penumatsa, K. R., et al. (2013). Simultaneous analysis of oxybutynin and its active metabolite N-desethyl oxybutynin in human plasma by stable isotope dilution LC-MS/MS to support a bioequivalence study. Journal of Pharmaceutical and Biomedical Analysis, 83, 163-171. [Link]

-

Highly Sensitive Simultaneous Determination of Oxybutynin and N- Desethyloxybutynin in Human Plasma by LC-MS/MS. International Journal of Pharmaceutical Sciences and Research. [Link]

-

Zhang, Z., et al. (2014). Enantiomeric separation of oxybutynin by recycling high-speed counter-current chromatography with hydroxypropyl-β-cyclodextrin as chiral selector. Journal of Separation Science, 37(23), 3443-3450. [Link]

-

Tian, Y., et al. (2018). Simultaneous quantification of oxybutynin and its active metabolite N‐desethyl oxybutynin in rat plasma... ResearchGate. [Link]

-

Chiral Separation of Oxybutynin with a Lux® i-Amylose-3 Chiral Stationary Phase by HPLC. Phenomenex Application Note. [Link]

-

Patel, D. P., et al. (2020). SIMULTANEOUS ESTIMATION AND QUANTIFICATION OF OXYBUTYNIN AND ITS ACTIVE METABOLITE N-DESMETHYL OXYBUTYNINE... ResearchGate. [Link]

-

Enantiomeric separation of oxybutynin by recycling high-speed counter-current chromatography with hydroxypropyl-β-cyclodextrin as chiral selector. ResearchGate. [Link]

-

SAMPLE PREPARATION. Phenomenex. [Link]

-

Pezzini, B. R., et al. (2016). Analysis of oxybutynin and N-desethyloxybutynin in human urine by dispersive liquid-liquid microextraction (DLLME). RSC Advances, 6(1), 601-608. [Link]

-

Journal of Pharmaceutical and Biomedical Analysis. Ovid. [Link]

-

Oxybutynin. Wikipedia. [Link]

-

Oxybutynin | Davis's Drug Guide for Rehabilitation Professionals. F.A. Davis. [Link]

-

B-Rao, C., & D'Souza, D. (2005). Oxybutynin: an overview of the available formulations. Therapeutics and Clinical Risk Management, 1(4), 269–274. [Link]

Sources

- 1. Oxybutynin: Package Insert / Prescribing Information [drugs.com]

- 2. Oxybutynin: an overview of the available formulations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Bioanalytical Method Validation Guidance for Industry | FDA [fda.gov]

- 4. M10 Bioanalytical Method Validation and Study Sample Analysis | FDA [fda.gov]

- 5. Oxybutynin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Oxybutynin - Wikipedia [en.wikipedia.org]

- 7. fadavispt.mhmedical.com [fadavispt.mhmedical.com]

- 8. youtube.com [youtube.com]

- 9. A Comparative Review of Oxybutynin Chloride Formulations: Pharmacokinetics and Therapeutic Efficacy in Overactive Bladder - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Parallel achiral-chiral determination of oxybutynin, N-desethyl oxybutynin and their enantiomers in human plasma by LC-MS/MS to support a bioequivalence trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Simultaneous analysis of oxybutynin and its active metabolite N-desethyl oxybutynin in human plasma by stable isotope dilution LC-MS/MS to support a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Stereoselective Quantification of (R)-N-Desethyl Oxybutynin in Human Urine via Chiral LC-MS/MS

Abstract

This application note details a robust, validated protocol for the specific quantification of (R)-N-desethyloxybutynin (R-DEO) in human urine. While Oxybutynin is administered as a racemate, its metabolism is stereoselective, with the (R)-enantiomer of the active metabolite N-desethyloxybutynin (DEO) exhibiting distinct anticholinergic potency and pharmacokinetic profiles. This guide overcomes the analytical challenge of separating enantiomers in a complex urine matrix by utilizing Liquid-Liquid Extraction (LLE) coupled with Chiral Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) on an amylose-based stationary phase.

Introduction & Scientific Rationale

The Stereochemical Imperative

Oxybutynin (OXY) is a muscarinic antagonist used to treat overactive bladder. It undergoes extensive hepatic metabolism, primarily by CYP3A4 , to form N-desethyloxybutynin (DEO).[1]

-

Clinical Relevance: DEO reaches plasma concentrations 4–10 times higher than the parent drug and contributes significantly to side effects like dry mouth (xerostomia).

-

Chirality: Both OXY and DEO exist as (R)- and (S)-enantiomers.[2][3] The (R)-enantiomers are generally responsible for the therapeutic antimuscarinic activity, while the (S)-enantiomers may contribute disproportionately to adverse effects. Therefore, resolving (R)-DEO from (S)-DEO is critical for accurate pharmacokinetic/pharmacodynamic (PK/PD) correlations.

Analytical Challenges in Urine

-

Matrix Complexity: Urine contains high salt concentrations, urea, and variable pH, which can suppress ionization in MS.

-

Enantiomeric Separation: Traditional C18 columns cannot separate enantiomers. A Chiral Stationary Phase (CSP) is required.

-

Sensitivity: R-DEO levels can vary widely based on patient metabolic phenotype (CYP3A4 activity).

Experimental Workflow

Workflow Diagram

The following diagram illustrates the critical path from sample collection to data analysis.

Figure 1: End-to-end workflow for the isolation and quantification of (R)-N-Desethyl Oxybutynin.

Materials and Reagents

| Category | Item | Specification/Notes |

| Standards | (R/S)-N-Desethyl Oxybutynin | Racemic standard for retention time mapping.[2] |

| (R)-N-Desethyl Oxybutynin | Pure standard for peak identification. | |

| Internal Standard | N-Desethyl Oxybutynin-d5 | Deuterated IS corrects for matrix effects. |

| Solvents | Acetonitrile (ACN), Methanol (MeOH) | LC-MS Grade. |

| Methyl tert-butyl ether (MTBE) | Extraction solvent (safer alternative to hexane/ether). | |

| Buffers | Ammonium Bicarbonate | 10 mM, pH adjustment. |

| Matrix | Blank Human Urine | For calibration curve preparation. |

Protocol 1: Sample Preparation (Alkaline LLE)

Objective: Extract basic amines (DEO pKa ~8-9) by shifting pH to alkaline, rendering them uncharged and soluble in organic solvent.

-

Aliquot: Transfer 200 µL of urine sample into a 2 mL polypropylene tube.

-

IS Addition: Add 20 µL of Internal Standard working solution (100 ng/mL DEO-d5 in methanol). Vortex for 10 sec.

-

Alkalinization: Add 100 µL of 0.1 M NaOH or saturated Sodium Carbonate (pH ~11).

-

Why: Ensures DEO is in its free base form (non-ionized) to maximize extraction efficiency into the organic layer.

-

-

Extraction: Add 1.5 mL of MTBE (Methyl tert-butyl ether) .

-

Note: MTBE is preferred over diethyl ether due to lower volatility and reduced peroxide formation risk.

-

-

Agitation: Shake/Vortex vigorously for 10 minutes.

-

Phase Separation: Centrifuge at 4,000 x g for 5 minutes at 4°C.

-

Transfer: Freeze the aqueous (bottom) layer in a dry ice/acetone bath (or simply pipette carefully). Transfer the top organic layer to a clean glass tube.

-

Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitution: Reconstitute the residue in 100 µL of Mobile Phase (See Section 5). Vortex and transfer to an autosampler vial.

Protocol 2: Chiral LC-MS/MS Conditions

Objective: Separate (R) and (S) enantiomers using a polysaccharide-based chiral stationary phase.

Chromatographic Conditions

-

Column: Phenomenex Lux® 3 µm Amylose-2 (150 x 4.6 mm).[2][3]

-

Chemistry: Amylose tris(5-chloro-2-methylphenylcarbamate). This phase shows high selectivity for oxybutynin metabolites.[4]

-

-

Mobile Phase: Isocratic elution is crucial for stable chiral recognition.

-

Flow Rate: 0.5 mL/min.

-

Column Temp: 25°C (Ambient). Do not heat significantly as chiral resolution often degrades at higher temperatures.

-

Injection Volume: 10 µL.

Mass Spectrometry Parameters (ESI+)

Operate in Multiple Reaction Monitoring (MRM) mode.

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |

| (R)-DEO | 330.2 | 96.1 | 30 | 25 |

| (R)-DEO (Qual) | 330.2 | 142.2 | 30 | 20 |

| DEO-d5 (IS) | 335.2 | 101.1 | 30 | 25 |

-

Ion Source: Electrospray Ionization (ESI) Positive.

-

Desolvation Temp: 400°C.

-

Capillary Voltage: 3.0 kV.

Metabolic Pathway & Stereochemistry

Understanding the origin of the analyte is vital for data interpretation.

Figure 2: Metabolic pathway of Oxybutynin. The (R)-enantiomer (green) is the primary analytical target for efficacy studies.

Validation & Quality Control (Self-Validating System)

To ensure the protocol is trustworthy (Trustworthiness), implement these checks:

-

Resolution Check (System Suitability):

-

Inject a racemic DEO standard at the start of every run.

-

Requirement: Baseline resolution (

) between (R)-DEO and (S)-DEO peaks. -

Elution Order: Typically, on Amylose-2, the (S)-enantiomer elutes first, followed by the (R)-enantiomer. Crucial: Verify this order experimentally with a pure (R)-DEO standard.

-

-

Linearity & Sensitivity:

-

Range: 0.5 – 100 ng/mL.[5]

-

LLOQ: 0.5 ng/mL (Signal-to-Noise > 10).

-

Curve: Weighted (

) linear regression.

-

-

Matrix Effect Evaluation:

-

Compare the peak area of DEO spiked into extracted blank urine vs. DEO in neat mobile phase.

-

Acceptance: Matrix factor should be between 0.85 and 1.15.

-

-

Stability:

-

Urine samples should be processed within 4 hours of thawing or kept at 4°C. Processed extracts are stable in the autosampler for 24 hours at 10°C.

-

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Peak Co-elution | Column degradation or temp fluctuation. | Replace guard column. Ensure temp is ≤25°C. |

| Low Sensitivity | Ion suppression from urine salts. | Improve LLE wash step or dilute extract. Check ESI source cleanliness. |

| RT Shift | Mobile phase evaporation. | The volatile organic mix (IPA/MeOH) can evaporate. Cap solvents tightly; refresh daily. |

| Broad Peaks | Incompatible sample solvent. | Ensure reconstitution solvent matches the mobile phase (high % organic). |

References

-

S. P. Pousinis et al. "Parallel achiral-chiral determination of oxybutynin, N-desethyl oxybutynin and their enantiomers in human plasma by LC-MS/MS to support a bioequivalence trial." Journal of Chromatography B, 2013. Link

-

Phenomenex Application Note. "Chiral Separation of Oxybutynin with a Lux® i-Amylose-3 Chiral Stationary Phase." Link

-

Moreira, B. et al. "Analysis of oxybutynin and N-desethyloxybutynin in human urine by dispersive liquid-liquid microextraction (DLLME) and capillary electrophoresis."[6] Analytical Methods, 2015.[6][7] Link

-

FDA Guidance for Industry. "Bioanalytical Method Validation." Link

Sources

- 1. mdpi.com [mdpi.com]

- 2. Parallel achiral-chiral determination of oxybutynin, N-desethyl oxybutynin and their enantiomers in human plasma by LC-MS/MS to support a bioequivalence trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. jchps.com [jchps.com]

- 5. Simultaneous analysis of oxybutynin and its active metabolite N-desethyl oxybutynin in human plasma by stable isotope dilution LC-MS/MS to support a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

Troubleshooting & Optimization

Improving peak resolution in HPLC analysis of N-Desethyl Oxybutynin

Executive Summary: The Dual Challenge

N-Desethyl Oxybutynin (DEO) presents a "perfect storm" of chromatographic challenges. As the primary active metabolite of Oxybutynin, it possesses a secondary amine functionality (pKa ~8.2–8.7) and a chiral center .

In my experience supporting drug development teams, 90% of resolution failures with DEO stem from two root causes:

-

Silanol Interaction (Tailing): The secondary amine interacts strongly with residual silanols on silica columns, causing severe peak tailing that masks impurities.[1][2]

-

Chiral Recognition Failure: Separating the (R)- and (S)- enantiomers of both the parent and metabolite simultaneously requires precise mobile phase additives.

This guide moves beyond basic textbook advice, offering field-proven protocols to resolve these specific issues.

Troubleshooting Guides & FAQs

Module A: Peak Tailing & Achiral Resolution (RP-HPLC)

Q: My DEO peak has a tailing factor (

A: This is a classic "silanol sting." DEO is a base. On standard silica C18 columns at neutral pH, residual silanols (

The Fix (choose one based on your column type):

-

The "High pH" Strategy (Recommended for Hybrid Columns):

-

The "Low pH" Strategy (Standard Silica):

Q: I cannot resolve DEO from the parent Oxybutynin. They co-elute.

A: DEO is more polar than Oxybutynin (loss of the ethyl group). In Reverse Phase (RP), DEO should elute before Oxybutynin. If they co-elute, your mobile phase is likely too strong (too much organic) or the pH is neutralizing both too early.

-

Action: Reduce Acetonitrile by 5-10%.

-

Check: Ensure your gradient starts with high aqueous content (e.g., 90% Buffer) to capture the more polar DEO.

Module B: Chiral Separation (Normal/Polar Organic Phase)

Q: I am using an Amylose column, but the enantiomers of DEO are merging. What is missing?

A: Chiral recognition for amines requires a "masking" agent. Without a basic additive, the amine interacts non-specifically with the silica backbone of the chiral column, destroying the delicate enantioselective interaction.

-

The Critical Additive: You must add 0.1% Diethylamine (DEA) or 0.1% Triethylamine (TEA) to the mobile phase.

-

Why: DEA competes for the non-specific binding sites, leaving the chiral selector free to resolve the enantiomers.

Visual Troubleshooting Logic

The following diagram outlines the decision process for diagnosing resolution failures.

Figure 1: Decision matrix for troubleshooting DEO chromatographic anomalies. Note the critical split between pH management for tailing and additive use for chiral resolution.

Comparative Data: Buffer & Column Selection

The choice of buffer system dramatically impacts the resolution (

| Parameter | Acidic Conditions (Traditional) | Basic Conditions (Modern/Hybrid) | Chiral Conditions (Amylose) |

| Stationary Phase | C18 (Silica-based) | C18 (Hybrid/Ethylene-Bridged) | Amylose tris(3,5-dimethylphenylcarbamate) |

| Mobile Phase pH | 3.0 – 4.0 | 9.5 – 10.5 | N/A (Organic Phase) |

| Buffer/Additive | Phosphate or Ammonium Acetate | Ammonium Bicarbonate | 0.1% Diethylamine (DEA) |

| DEO Peak Shape | Often Tailing ( | Excellent ( | Good (requires DEA) |

| Retention Order | DEO | DEO | Varies by CSP |

| Mass Spec Compatible? | Yes (if Volatile Buffer used) | Yes (High Sensitivity) | Yes (if using Polar Organic Mode) |

Self-Validating Experimental Protocol

This protocol is designed to be self-validating . If the System Suitability Test (SST) fails, do not proceed to sample analysis.

Method: Simultaneous Determination of Oxybutynin & DEO

Based on optimization of validated literature methods [1, 2].

A. Chromatographic Conditions[1][2][3][4][5][8][9][10][11][12]

-

Column: Phenomenex Gemini NX-C18 (or equivalent Hybrid C18), 150 x 4.6 mm, 5 µm.

-

Mobile Phase A: 10 mM Ammonium Bicarbonate, pH 10.0 (Adjust with Ammonia).

-

Mobile Phase B: Acetonitrile.[5]

-

Detection: UV @ 210 nm (DEO has low absorbance; 210 nm maximizes signal vs noise).

-

Temp: 30°C.

B. Gradient Program

| Time (min) | % Mobile Phase B | Event |

| 0.0 | 30 | Start (Elute polar DEO) |

| 5.0 | 80 | Ramp to elute Oxybutynin |

| 8.0 | 80 | Hold/Wash |

| 8.1 | 30 | Re-equilibrate |

| 12.0 | 30 | End Run |

C. System Suitability Test (SST) - The "Go/No-Go" Step

Inject a standard mixture containing 10 µg/mL DEO and Oxybutynin.

-

Resolution (

): Must be > 2.0 between DEO and Oxybutynin. -

Tailing Factor (

): Must be < 1.5 for the DEO peak. -

Precision: %RSD of peak area < 2.0% (n=5 injections).

If

Advanced Workflow: Chiral Method Development

For researchers needing to separate the (R) and (S) enantiomers of DEO, follow this specific logic flow.

Figure 2: Workflow for establishing enantioselectivity. The addition of DEA is the non-negotiable step for basic amines like DEO.

References

-

Gusson, F., et al. (2013). "Parallel achiral-chiral determination of oxybutynin, N-desethyl oxybutynin and their enantiomers in human plasma by LC-MS/MS." Journal of Chromatography B, 928, 49-55.

-

Phenomenex Application Note. "Chiral Separation of Oxybutynin with a Lux® i-Amylose-3 Chiral Stationary Phase."

-

Phale, M. D., & Sharma, S. (2015). "Development and Validation of a Stability-Indicating Assay (RP-HPLC) Method for Quantitative Analysis of Oxybutynin." European Journal of Pharmaceutical and Medical Research.

- United States Pharmacopeia (USP). "Oxybutynin Chloride Monograph." USP-NF. (Standard reference for achiral purity limits).

-

MedChemExpress. "N-Desethyl Oxybutynin Hydrochloride Product Information (pKa and Binding Data)."

Sources

- 1. elementlabsolutions.com [elementlabsolutions.com]

- 2. Restek - Videoartikel [de.restek.com]

- 3. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]

- 4. lctsbible.com [lctsbible.com]

- 5. ejpmr.com [ejpmr.com]

- 6. researchgate.net [researchgate.net]

- 7. Parallel achiral-chiral determination of oxybutynin, N-desethyl oxybutynin and their enantiomers in human plasma by LC-MS/MS to support a bioequivalence trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. agilent.com [agilent.com]

- 9. hplc.eu [hplc.eu]

- 10. researchgate.net [researchgate.net]

- 11. pharmacophorejournal.com [pharmacophorejournal.com]

- 12. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

Troubleshooting poor recovery of (R)-N-Desethyl Oxybutynin during sample preparation

Topic: Troubleshooting poor recovery of (R)-N-Desethyl Oxybutynin during sample preparation Audience: Bioanalytical Scientists, DMPK Researchers, and Method Development Specialists.

Executive Summary & Molecule Profile

The Challenge: Poor recovery of (R)-N-Desethyl Oxybutynin (R-NDEO) is a frequent bottleneck in bioanalytical assays. Unlike its parent compound (Oxybutynin), R-NDEO is a secondary amine . This subtle structural difference significantly increases its polarity and its propensity for Non-Specific Binding (NSB) to silanol groups on glass surfaces, particularly at low concentrations.

Analyte Profile:

-

Molecule: (R)-N-Desethyl Oxybutynin (Active Metabolite).[1]

-

Class: Secondary Amine.

-

pKa: ~8.5 – 9.0 (Estimated based on secondary amine structure; parent is 8.04).

-

LogP: ~2.5 (Slightly less lipophilic than parent).

-

Critical Behavior: High affinity for negatively charged surfaces (glass, unmodified plastic) and pH-dependent solubility.

Diagnostic Workflow

Before modifying your chemistry, you must isolate where the loss is occurring. Use this logic tree to diagnose the root cause.

Figure 1: Diagnostic logic tree to differentiate between matrix effects (suppression) and true recovery losses (adsorption or extraction efficiency).

Troubleshooting Modules

Module A: The "Silent Killer" — Non-Specific Binding (NSB)

Symptom: Recovery is non-linear (worse at low concentrations) or varies significantly between glass and plastic tubes.

The Mechanism:

R-NDEO contains a secondary amine group. At neutral or acidic pH, this amine is protonated (

Corrective Actions:

-

Switch Labware: Replace all glass collection tubes with Polypropylene (PP) or silanized glass.

-

The "Blocker" Strategy: If you must use glass (e.g., autosampler vials), add a competing base or a displacer to the final solvent.

-

Recommendation: Add 0.1% Ammonium Hydroxide to your reconstitution solvent. This deprotonates the silanols or the analyte, reducing ionic attraction.

-

-

Solvent Strength: Avoid reconstituting in 100% aqueous mobile phase. Ensure at least 20-30% organic content (Methanol/Acetonitrile) to keep the lipophilic backbone solubilized.

Module B: Liquid-Liquid Extraction (LLE) Optimization

Symptom: Consistent low recovery across all concentration levels.

The Science: To extract R-NDEO into an organic solvent, you must neutralize the amine charge. Since the pKa is ~8.5–9.0, you must adjust the sample pH to at least 2 units above the pKa .

| Parameter | Common Mistake | Optimized Protocol |

| Sample pH | pH 7.4 (Physiological) | pH 10.5 - 11.0 (Use 0.1M NaOH or Carbonate Buffer) |

| Solvent | 100% Hexane (Too non-polar) | MTBE or Hexane:Ethyl Acetate (80:20) |

| Drying | High heat (>45°C) | Nitrogen stream @ 40°C (Prevent thermal degradation) |

Protocol Adjustment:

-

Aliquot 200 µL Plasma.

-

Add 50 µL 0.5 M Sodium Carbonate (pH 11) . Crucial Step.

-

Add 1.5 mL MTBE (Methyl tert-butyl ether) .

-

Vortex 5 mins, Centrifuge, Freeze-thaw supernatant.

Module C: Solid Phase Extraction (SPE)

Symptom: Dirty extracts or breakthrough during loading.

The Science: For basic amines like R-NDEO, Mixed-Mode Cation Exchange (MCX) is superior to standard HLB (Hydrophilic-Lipophilic Balance) because it allows you to wash away neutrals with 100% organic solvent while the analyte remains ionically bound.

Optimized MCX Protocol:

-

Load: Acidified plasma (pH < 6) to ensure R-NDEO is positively charged.

-

Wash 1: 2% Formic Acid (Removes proteins/neutrals).

-

Wash 2: 100% Methanol (Removes neutral lipids). R-NDEO stays bound.

-

Elute: 5% Ammonium Hydroxide in Methanol. Releases R-NDEO.

Stability & Chiral Inversion FAQs

Q: Can R-NDEO convert to the S-enantiomer during extraction? A: Spontaneous chiral inversion during standard extraction (pH 4-11, <50°C) is chemically unlikely for Oxybutynin metabolites. Stereoselective changes seen in vivo are due to enzymatic metabolism, not chemical instability. However, ensure your chiral column (e.g., Phenomenex Lux Amylose-2 ) is equilibrated; "ghost" peaks can sometimes look like inversion.

Q: I see low recovery only in the evaporation step. Why? A: This is likely adsorption , not volatility. R-NDEO is not volatile. When the solvent evaporates, the analyte coats the tube walls. If your reconstitution solvent is too weak (e.g., 90% water), it cannot desorb the analyte from the plastic/glass wall.

-

Fix: Vortex the reconstitution solvent for at least 10 minutes, or increase the organic ratio initially, then dilute.

Q: What Internal Standard (IS) should I use? A: You must use a stable isotope-labeled analog, specifically Oxybutynin-d11 or N-desethyl oxybutynin-d5 . Analog IS (like different drugs) will not track the specific adsorption/pH issues of the secondary amine.

Visualizing the Interaction

The following diagram illustrates why pH control is the single most critical factor in your recovery.

Figure 2: The ionization state of the secondary amine dictates solubility. Successful LLE requires pH > pKa to neutralize the molecule.

References

-

Hughes, K. M., et al. (1992). "Measurement of oxybutynin and its N-desethyl metabolite in plasma, and its application to pharmacokinetic studies in young, elderly and frail elderly volunteers." Xenobiotica. Link

-

Satheesh, M., et al. (2013). "Parallel achiral-chiral determination of oxybutynin, N-desethyl oxybutynin and their enantiomers in human plasma by LC-MS/MS." Journal of Chromatography B. Link

-

FDA Guidance for Industry. (2018). "Bioanalytical Method Validation." U.S. Food and Drug Administration.[1][2] Link

-

Phenomenex Application Note. "Chiral Separation of Oxybutynin and Metabolites." Phenomenex.com. Link

-

PubChem Compound Summary. (2024). "N-desethyloxybutynin."[3][4][5][6][7][8][9][10] National Center for Biotechnology Information. Link

Sources